2-Ethynyl-9,9-dimethyl-9H-fluorene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-ethynyl-9,9-dimethylfluorene |
InChI |
InChI=1S/C17H14/c1-4-12-9-10-14-13-7-5-6-8-15(13)17(2,3)16(14)11-12/h1,5-11H,2-3H3 |
InChI Key |
ZEAOECILXZWDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#C)C |
Origin of Product |
United States |
The Significance of Fluorene Based Scaffolds in Modern Chemical Science
Fluorene (B118485), a polycyclic aromatic hydrocarbon, and its derivatives are foundational building blocks in numerous areas of modern chemical science. Their widespread use stems from a unique combination of structural and electronic properties.
The fluorene core consists of two benzene (B151609) rings fused to a central five-membered ring. This arrangement results in a planar, rigid, and highly conjugated system, which is advantageous for creating materials with specific electronic and photophysical characteristics. The C9 position of the fluorene ring is particularly amenable to functionalization, allowing for the introduction of various substituents that can tune the molecule's solubility, thermal stability, and electronic properties without significantly altering the fundamental conjugated system. researchgate.netresearchgate.net This versatility has made fluorene derivatives key components in the development of advanced materials.
Fluorene-based compounds are particularly noted for their excellent photoelectric properties, including high photoluminescence efficiency and good charge transport capabilities. entrepreneur-cn.commdpi.com These characteristics make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netentrepreneur-cn.com Researchers have successfully synthesized fluorene derivatives that emit light across the visible spectrum—blue, green, and red—by modifying the core structure. entrepreneur-cn.com Furthermore, their good thermal stability contributes to the longevity and performance of these electronic devices. entrepreneur-cn.com
Beyond materials science, fluorene scaffolds have also found applications in medicinal chemistry and biochemistry, with studies exploring their potential as anticancer, anti-inflammatory, and antibacterial agents. entrepreneur-cn.comresearchgate.net Their rigid structure can also be utilized to create specific molecular probes for biological imaging. researchgate.net
An Overview of Ethynylated Fluorene Derivatives in Advanced Materials Research
The introduction of an ethynyl (B1212043) group (a carbon-carbon triple bond) to the fluorene (B118485) scaffold gives rise to ethynylated fluorene derivatives, a class of compounds with enhanced properties for advanced materials research. The ethynyl linkage is a rigid and linear rod-like structure that extends the π-conjugation of the fluorene core. This extension significantly influences the electronic and optical properties of the resulting molecule. mdpi.com
One of the primary applications of ethynylated fluorene derivatives is in the field of organic electronics. The extended conjugation often leads to a red-shift in the absorption and emission spectra, allowing for the tuning of color in OLEDs. mdpi.com The rigid nature of the ethynyl group can also improve the morphological stability of thin films, a crucial factor for device performance and longevity.
Furthermore, the terminal alkyne of an ethynyl group is a versatile functional handle for a variety of chemical transformations, most notably the Sonogashira coupling reaction. mdpi.com This reaction allows for the straightforward synthesis of more complex, conjugated systems by linking the ethynylated fluorene to other aromatic units. This "building block" approach is a powerful strategy for designing novel materials with tailored optoelectronic properties. mdpi.com Research has also explored the use of these derivatives in creating materials with high two-photon absorption cross-sections, which are valuable for applications in bio-imaging, photodynamic therapy, and 3D microfabrication. researchgate.net
Research Trajectory of 2 Ethynyl 9,9 Dimethyl 9h Fluorene in Academia
Within the family of ethynylated fluorenes, 2-Ethynyl-9,9-dimethyl-9H-fluorene has emerged as a key intermediate and building block in academic research. The dimethyl substitution at the C9 position serves a practical purpose by enhancing the solubility of the compound and its derivatives in common organic solvents, which facilitates processing and characterization. researchgate.net This modification also prevents the formation of undesirable aggregates that can quench fluorescence in the solid state. researchgate.net
Research involving this compound often focuses on its use as a precursor for the synthesis of more complex functional materials. For instance, it can be readily coupled with various aryl halides via Sonogashira coupling to create a diverse library of fluorene-based chromophores and polymers. mdpi.com These materials are then investigated for their potential in a range of applications, including as emitters in OLEDs, components of nonlinear optical materials, and as hole transporting materials in perovskite solar cells. mdpi.comrsc.orgresearchgate.net
The investigation of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine has shown that modulating the "push-pull" nature of the conjugation pathway can significantly enhance the material's first hyperpolarizability, a key parameter for nonlinear optical applications. nih.gov Studies have also demonstrated that fluorene-based enamines, synthesized from fluorene (B118485) precursors, can serve as cost-effective and stable hole transporting materials in perovskite solar cells. rsc.org The molecular structure of related 9,9-disubstituted fluorene derivatives has been studied using single-crystal X-ray diffraction to understand the impact of different substituents on the crystal packing and intermolecular interactions. mdpi.com
Physicochemical Data for this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | finesynthesis.lt | C₁₇H₁₄ | 218.29 |
| 9,9-Dimethyl-9H-fluorene | mdpi.com | C₁₅H₁₄ | 194.27 |
| 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid | 333432-28-3 sigmaaldrich.com | C₁₅H₁₅BO₂ | 238.09 sigmaaldrich.com |
| 9H-Fluorene-9,9-dimethanol | 4425-93-8 sigmaaldrich.com | C₁₅H₁₄O₂ | 226.27 sigmaaldrich.com |
| 9-Methylene-9H-fluorene | 4425-82-5 chemicalbook.com | C₁₄H₁₀ | 178.23 chemicalbook.com |
| 9,9-diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine | researchgate.net | C₃₁H₂₇N | 413.54 researchgate.net |
| 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene | nih.gov | C₃₇H₄₂ | 498.74 |
Selected Research Applications of this compound Derivatives
| Research Area | Key Findings |
| Organic Light-Emitting Diodes (OLEDs) | Symmetrical fluorene derivatives with various backbone substituents at the C-2 and C-7 positions have been synthesized via Sonogashira coupling for use as blue-emitting materials. mdpi.com |
| Nonlinear Optics (NLO) | Chromophores based on 9,9-dimethyl-9H-fluoren-2-amine with a "linear" conjugation pathway exhibit enhanced first hyperpolarizability compared to their non-linearly conjugated counterparts. researchgate.netnih.gov |
| Perovskite Solar Cells | Fluorene-based enamines, synthesized through simple condensation reactions, have been developed as low-cost and stable hole transporting materials, achieving high power conversion efficiencies. rsc.org |
| Novel Emitting Materials | Carbazole-fluorene dual-core materials have been constructed using Ullmann coupling, demonstrating beneficial morphology, conjugation length, and solubility for OLED applications. tci-thaijo.org |
| Luminescent Materials | Derivatives of 9-ethynyl-9-fluorenol (B85050) have been synthesized and shown to be luminescent with high quantum yields, suggesting their potential as optoelectronic materials. researchgate.net |
Synthetic Routes to this compound: A Comprehensive Overview
The synthesis of this compound, a key building block in the development of advanced organic materials, involves a series of strategic chemical transformations. These methodologies are centered around the construction of the fluorene core, followed by the introduction of the crucial ethynyl (B1212043) group. This article delves into the primary synthetic strategies, from precursor synthesis to advanced catalytic methods, that enable the efficient production of this important compound.
Advanced Characterization Methodologies in Research on 2 Ethynyl 9,9 Dimethyl 9h Fluorene and Its Derivatives
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of 2-Ethynyl-9,9-dimethyl-9H-fluorene and its derivatives, confirming their elemental composition with high accuracy. This technique is crucial for verifying the successful synthesis of new compounds and for identifying any potential impurities. For instance, in the synthesis of novel chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, HRMS provides definitive evidence of the target molecule's formation. nih.gov
The power of HRMS lies in its ability to resolve minute mass differences, which is essential for distinguishing between compounds with very similar molecular formulas. This level of precision is critical in complex synthetic pathways where multiple side products might be formed.
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules and polymers derived from this compound. wpmucdn.com This method allows for the determination of absolute molecular weights, in contrast to relative values obtained from other techniques. news-medical.net MALDI-TOF is invaluable for characterizing the molecular weight distribution of polymers, providing key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). youtube.comyoutube.com
A significant advantage of MALDI-TOF is its ability to analyze complex polymer structures, including end-group analysis and the characterization of block copolymers. news-medical.netsigmaaldrich.com This is achieved by embedding the analyte in a suitable matrix that absorbs laser energy, leading to gentle desorption and ionization of the polymer molecules with minimal fragmentation. youtube.com The resulting mass spectrum reveals a distribution of individual n-mers, offering detailed structural information. sigmaaldrich.com Researchers have successfully used MALDI-TOF to confirm the successful modification of polymers, for example, by observing the mass shift after an azide-alkyne cycloaddition reaction. sigmaaldrich.com
| Parameter | Description | Reference |
| Mn | Number-average molecular weight | youtube.comyoutube.com |
| Mw | Weight-average molecular weight | youtube.comyoutube.com |
| PDI | Polydispersity index (Mw/Mn) | youtube.com |
| End-group analysis | Identification of the chemical groups at the ends of a polymer chain | news-medical.netsigmaaldrich.com |
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are fundamental for the separation and purification of this compound and its derivatives, as well as for assessing their purity.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight distribution of polymers. tainstruments.comlcms.cz The method separates molecules based on their size in solution, with larger molecules eluting before smaller ones. lcms.cz GPC is widely used in the analysis of polymers derived from fluorene-based monomers to obtain crucial information about their average molecular weight and polydispersity. tainstruments.compolymerchar.com
The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel. tainstruments.com A calibration curve, typically constructed using standards of known molecular weight like polystyrene, is used to relate the elution volume to the molecular weight of the analyte. tainstruments.com This allows for the calculation of Mn, Mw, and PDI, which are critical parameters influencing the physical and mechanical properties of the polymer. lcms.czpolymerchar.com
| Property | Method of Determination | Significance | Reference |
| Molecular Weight Distribution | Gel Permeation Chromatography (GPC/SEC) | Influences physical and mechanical properties of polymers. | lcms.cz |
| Number-Average Molecular Weight (Mn) | GPC | Provides the average molecular weight based on the number of polymer chains. | polymerchar.com |
| Weight-Average Molecular Weight (Mw) | GPC | Provides the average molecular weight based on the weight of polymer chains. | polymerchar.com |
| Polydispersity Index (PDI) | GPC (Mw/Mn) | Indicates the breadth of the molecular weight distribution. | tainstruments.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purity assessment of small molecules, including this compound and its precursors or derivatives. osti.gov The method's versatility is enhanced by the use of various stationary phases, such as C18 columns, and a wide range of mobile phases to achieve optimal separation. nih.gov
In the context of fluorene (B118485) derivatives, HPLC with fluorescence detection can be particularly effective, as many of these compounds are inherently fluorescent. elsevierpure.com This allows for highly sensitive and selective detection. For instance, HPLC methods have been developed for the analysis of 2-aminofluorene (B1664046) and its metabolites. osti.gov The technique is also crucial for determining the enantiomeric purity of chiral fluorene derivatives, a critical aspect in the development of materials with specific chiroptical properties. researchgate.net The ability to resolve and quantify impurities is vital for ensuring the quality and performance of the final materials. chromatographyonline.com
Morphological and Microstructural Investigations
Understanding the surface morphology and microstructure of thin films and other materials fabricated from this compound derivatives is crucial for optimizing their performance in electronic and optoelectronic devices.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. spectraresearch.comazonano.com It is an invaluable tool for characterizing the surface morphology of thin films made from fluorene-based polymers, revealing details about surface roughness, grain size, and the presence of any domains or aggregates. azonano.comresearchgate.net
AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is used to construct the topographical image. mdpi.com This technique has been used to study the morphology of thin films of fluorene copolymers, providing insights into how factors like film thickness and annealing affect their chiroptical properties. acs.org Furthermore, advanced AFM modes can probe not just the topography but also the mechanical, electrical, and magnetic properties of the surface at the nanoscale, offering a comprehensive understanding of the material's structure-property relationships. spectraresearch.commdpi.com
| Parameter | Description | Reference |
| Surface Topography | 3D visualization of the surface features. | spectraresearch.com |
| Surface Roughness | Quantification of the fine-scale variations in the height of a surface. | researchgate.net |
| Grain Size | The size of crystalline domains within the material. | researchgate.net |
| Nanomechanical Properties | Measurement of properties like hardness and Young's modulus at the nanoscale. | mdpi.com |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface topography and morphology of polymeric materials. azom.com For polymers synthesized from this compound, SEM analysis provides high-resolution, three-dimensional images that reveal critical information about the material's surface features, such as texture, porosity, and the distribution of different phases in polymer blends or composites. azom.com
In the study of fluorene-based polymers, controlling the morphology is a key factor in optimizing the final properties of the material. azom.com SEM is instrumental in visualizing the effects of different processing conditions on the polymer's structure. For instance, the rate of solvent evaporation during spin-coating can significantly influence the morphology of polymer blends, which in turn affects device performance. 20.210.105 By analyzing SEM images, researchers can identify the continuous and dispersed phases within a blend, providing insights into the miscibility and interfacial interactions between the polymeric components. azom.com
Detailed research findings on related fluorene-based polymers demonstrate the utility of SEM. In studies of fluorene–dendron-hybridized polymers, SEM images have been used to confirm the surface morphology of the resulting materials. researchgate.net For polymer blends, SEM can reveal the shape and size of dispersed phases, which is critical for understanding the material's mechanical and thermal properties. azom.com The analysis of these morphological parameters helps in tailoring the synthesis and processing steps to achieve desired material characteristics. azom.com20.210.105
| Polymer System | Observed Morphological Features | Significance of Findings |
|---|---|---|
| Fluorene-Dendron Hybridized Polymers | Generally uniform and smooth surfaces. researchgate.net | Indicates good film-forming properties suitable for electronic device fabrication. |
| Polyfluorene Blends (e.g., with F8BT) | Phase separation with distinct domains; island-like structures of one polymer in a matrix of the other. 20.210.105 | Morphology is crucial for the efficiency of photogeneration in photovoltaic devices. 20.210.105 |
| Polymer Blends (General) | Can exhibit homogeneous phases or heterophasic morphology with a continuous matrix and dispersed phases. azom.com | The shape, size, and distribution of phases influence mechanical, thermal, and rheological properties. azom.com |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the investigation of the internal structure of polymers derived from this compound. This technique is particularly valuable for visualizing the nanostructure, including crystalline domains, amorphous regions, and the fine details of phase-separated morphologies in polymer blends.
For semi-crystalline fluorene-based polymers, TEM has been instrumental in identifying different crystalline modifications (polymorphs). For example, in studies of poly(9,9-di-n-octyl-2,7-fluorene) (PFO), TEM, in conjunction with X-ray diffraction, has revealed the existence of different crystalline phases, denoted as α and α'. researchgate.net The formation of these phases is kinetically controlled and depends on the crystallization temperature. researchgate.net Understanding the crystalline structure is critical as it directly impacts the electronic and photophysical properties of the polymer.
The ability of TEM to probe the nanoscale organization is essential for developing a structure-property relationship. The arrangement of polymer chains and the formation of ordered domains can significantly influence charge transport and luminescence efficiency in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
| Polymer System | Observed Nanostructural Features | Significance of Findings |
|---|---|---|
| Poly(9,9-di-n-octyl-2,7-fluorene) (PFO) | Presence of two distinct crystalline phases (α and α') with different melting temperatures. researchgate.net | The crystalline polymorphism affects molecular packing and, consequently, the electronic properties of the polymer film. researchgate.net |
| General Semi-crystalline Polyfluorenes | Visualization of crystalline lamellae and amorphous regions. | Provides insight into the degree of crystallinity, which influences mechanical strength and thermal stability. |
| Polyfluorene-based Blends | Fine details of phase separation at the nanoscale. | Helps in understanding the interfacial structure between different polymer components, which is crucial for charge separation and transport in photovoltaic applications. |
Thermal Analysis Techniques Applied to this compound Polymers
Thermal analysis techniques are indispensable for characterizing the thermal stability and phase behavior of polymers. For materials derived from this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data for determining their suitability for various applications, especially those requiring thermal robustness.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of polymers, identifying the temperatures at which decomposition begins, proceeds, and completes. For fluorene-based polymers, TGA is crucial for establishing the upper-temperature limit for processing and long-term use.
In a typical TGA experiment, the polymer sample is heated at a constant rate, and its weight is continuously monitored. The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of thermal degradation. Often, the temperature at which 5% or 10% weight loss occurs (Td5 or Td10) is reported as a measure of thermal stability.
Research on fluorene-containing polyesters has shown that these materials can exhibit high thermal stability, with 10% weight loss occurring at temperatures between 350-398 °C in a nitrogen atmosphere. nih.gov Some analyses have shown that certain polymers can be stable up to 450 °C before significant decomposition begins, with complete decomposition occurring around 600 °C. researchgate.net This high thermal stability is a key advantage for applications in electronic devices that can generate heat during operation.
| Polymer Type | Decomposition Temperature (Td) for 10% Weight Loss | Atmosphere | Reference |
|---|---|---|---|
| Glassy Fluorene and Sulfone Polyesters | 350-398 °C | Nitrogen | nih.gov |
| Polymer used as porogen for alumina | ~450 °C (start of final decomposition step) | Not Specified | researchgate.net |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov DSC is used to detect and quantify thermal transitions such as the glass transition (Tg), crystallization (Tc), and melting (Tm). nih.gov These transitions provide fundamental information about the polymer's physical state and processing window.
For polymers of this compound, DSC is used to understand their amorphous and crystalline nature. The glass transition temperature (Tg) is a critical parameter for amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For semi-crystalline polymers, DSC reveals the melting temperature (Tm) of the crystalline domains.
Studies on poly(9,9-di-n-hexyl-2,7-fluorene) have shown the existence of multiple phase transitions. nih.gov For example, an as-cast film might show a metastable phase that, upon heating, transforms into a crystalline form at around 175 °C, which then melts into a liquid crystalline nematic phase at about 250 °C. nih.gov Another fluorene derivative, 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene, was found to have a melting point at 125 °C and an isotropization (clearing) temperature at 175 °C, indicating liquid crystalline behavior. nih.gov The ability to tune the glass transition and melting temperatures is important for controlling the material's properties. nih.gov
| Material | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Other Phase Transitions | Reference |
|---|---|---|---|---|
| Poly(9,9-di-n-hexyl-2,7-fluorene) (PFH) | Not specified | ~250 °C (melts into nematic phase) | Solid-solid transformation at >175 °C. nih.gov | nih.gov |
| 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene | Not applicable (small molecule) | 125 °C | Isotropization at 175 °C. nih.gov | nih.gov |
| Glassy Fluorene and Sulfone Polyesters | 40 to 116 °C | No melting temperature (amorphous) | N/A | nih.gov |
Theoretical and Computational Investigations of 2 Ethynyl 9,9 Dimethyl 9h Fluorene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic properties of molecules like 2-Ethynyl-9,9-dimethyl-9H-fluorene. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting the material's behavior in electronic devices.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For fluorene (B118485) derivatives, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311+G(d,p)), are employed to determine the energies and spatial distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netchemrxiv.org
The HOMO and LUMO are critical in determining the electronic and optical properties of the material. The energy of the HOMO is related to the ionization potential and its ability to donate an electron, while the LUMO energy relates to the electron affinity and its ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the color of light emitted by the material in an organic light-emitting diode (OLED).
For this compound, the HOMO is expected to be delocalized over the entire fluorene core and the ethynyl (B1212043) substituent, indicating a π-conjugated system. The LUMO is also anticipated to be distributed across the aromatic framework. The introduction of the ethynyl group at the 2-position is expected to lower the LUMO energy level more significantly than the HOMO, leading to a smaller HOMO-LUMO gap compared to the parent 9,9-dimethylfluorene. This is a common trend observed in other ethynyl-substituted aromatic compounds.
A representative DFT study on a related compound, 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene, provides insight into how substituents affect the electronic properties. researchgate.netchemrxiv.org The table below shows calculated HOMO, LUMO, and energy gap values for this and a nitro-functionalized derivative, illustrating the tunability of these properties.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene | -4.95 | -1.78 | 3.17 |
| Nitro-modified DDF derivative | -5.87 | -3.21 | 2.66 |
Table 1: Representative DFT calculated electronic properties of functionalized 9,9-dimethyl-9H-fluorene derivatives. Data adapted from a study on 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene and its derivatives. researchgate.netchemrxiv.org
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying the ground state properties of molecules. Methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can be used to accurately predict molecular geometries, vibrational frequencies, and other ground state properties.
For this compound, ab initio calculations would confirm the planarity of the fluorene core and provide precise bond lengths and angles. The C≡C bond of the ethynyl group and the C-C bonds within the fluorene ring would be of particular interest, as their lengths can indicate the degree of π-conjugation. It is expected that the ground state geometry would show a planar fluorene moiety with the two methyl groups situated at the C9 position and the linear ethynyl group extending from the C2 position.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are also powerful in predicting various spectroscopic properties, which can aid in the experimental characterization of new materials.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, particularly those based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predictions are valuable for confirming the proposed structure and assigning experimental NMR signals.
For this compound, the simulated ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorene core, a singlet for the ethynyl proton, and a singlet for the six protons of the two methyl groups. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the ethynyl group. Similarly, the simulated ¹³C NMR spectrum would provide the chemical shifts for all carbon atoms, including the two quaternary carbons of the fluorene bridge, the carbons of the ethynyl group, and the methyl carbons.
While a specific simulated spectrum for this compound is not available, experimental data for the parent compound, 9,9-dimethylfluorene, can provide a baseline for what to expect.
| Proton | Experimental ¹H NMR Chemical Shift (ppm) |
| Aromatic Protons | 7.26-7.73 (m) |
| Methyl Protons (C9) | 1.45 (s) |
Table 2: Experimental ¹H NMR data for 9,9-dimethylfluorene in CDCl₃. chemicalbook.com The introduction of an ethynyl group at the C2 position would alter the chemical shifts of the aromatic protons.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating Ultraviolet-Visible (UV-Vis) absorption and photoluminescence (PL) spectra. researchgate.net These simulations provide information about the electronic transitions between the ground and excited states, which are responsible for the absorption and emission of light.
The simulated UV-Vis spectrum of this compound would likely show a strong absorption band in the UV region, corresponding to the π-π* transition of the conjugated fluorene system. The position of this absorption maximum (λ_max) is directly related to the HOMO-LUMO gap. The ethynyl substituent is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted fluorene.
The simulated PL spectrum provides the expected emission wavelength, which is crucial for applications in OLEDs. The difference between the absorption and emission maxima is the Stokes shift. TD-DFT calculations can also provide information about the nature of the excited states, such as whether they have charge-transfer character.
| Compound | Calculated Absorption λ_max (nm) | Calculated Emission λ_max (nm) |
| Poly[2,7-(9,9-bis(octyl)-fluorene)-alt-benzothiadiazole] (F8BT) | 458 | 540 |
| Poly[2,7-(9,9-bis(2′-ethylhexyl)-fluorene)] (PF2/6) | 380 | 420 |
Table 3: Representative TD-DFT calculated absorption and emission wavelengths for fluorene-based polymers. researchgate.net These values illustrate the influence of the chemical structure on the photophysical properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility of a molecule and how it interacts with its neighbors in the solid state or in solution.
Computational Modeling of Polymerization Pathways and Reaction Mechanisms
The synthesis of novel polymers with tailored properties is increasingly guided by theoretical and computational chemistry. In the case of poly(this compound), a polymer with significant potential in materials science, computational modeling offers a powerful lens through which to understand its formation. Although detailed computational studies specifically targeting the polymerization of this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from computational investigations of similar fluorene-based and acetylenic polymers. These studies provide a framework for predicting and understanding the complex reaction pathways involved in its synthesis.
Computational modeling, primarily through Density Functional Theory (DFT), is a cornerstone for investigating polymerization mechanisms. DFT calculations allow for the exploration of the potential energy surface of a reaction, identifying the structures of reactants, transition states, and products, as well as their relative energies. This information is crucial for determining the most likely reaction pathway and for understanding the factors that control the polymerization process, such as catalyst choice, solvent effects, and substituent effects.
For the polymerization of acetylenic monomers like this compound, which often proceeds via transition-metal catalysis (such as Sonogashira coupling), computational models can elucidate the intricate steps of the catalytic cycle. These steps typically include oxidative addition, alkyne coordination, migratory insertion, and reductive elimination. By calculating the energy barriers associated with each step, researchers can predict the rate-determining step and identify potential bottlenecks in the polymerization process.
Furthermore, computational models can predict how the electronic and steric properties of the monomer influence the polymerization. The dimethyl groups at the C9 position of the fluorene core, for instance, are expected to enhance the solubility of the resulting polymer. Computational studies can quantify the steric hindrance introduced by these groups and its effect on the approach of the monomer to the catalytic center. Similarly, the electronic nature of the ethynyl group and the fluorene ring system can be analyzed to understand their reactivity and the electronic properties of the resulting polymer.
While specific data tables for the polymerization of this compound are not available, the table below illustrates the type of data that would be generated from a computational study of a representative polymerization reaction. The values are hypothetical and serve to demonstrate the insights that can be gained from such investigations.
Table 1: Hypothetical DFT Calculation Results for a Key Polymerization Step
| Parameter | Value (kcal/mol) | Significance |
| Energy of Reactants | 0.0 | Reference energy level |
| Energy of Transition State | +15.2 | Activation energy barrier for the reaction step |
| Energy of Products | -25.8 | Thermodynamic driving force for the reaction step |
This hypothetical data suggests a thermodynamically favorable reaction step with a moderate activation energy barrier.
Advanced Materials Applications Deriving from 2 Ethynyl 9,9 Dimethyl 9h Fluorene
Applications in Organic Electronics and Optoelectronics
Derivatives of 2-ethynyl-9,9-dimethyl-9H-fluorene have demonstrated significant potential in the field of organic electronics and optoelectronics. The ability to readily functionalize the ethynyl (B1212043) group enables the fine-tuning of electronic properties, leading to materials tailored for specific device applications.
Luminescent Materials in Organic Light-Emitting Diodes (OLEDs)
While this compound itself is not typically employed as the primary emitter, it serves as a critical precursor for the synthesis of highly efficient luminescent materials for OLEDs. The ethynyl linkage provides a rigid and linear conjugation pathway when coupled with other aromatic moieties, which can enhance the photoluminescence quantum yield and color purity of the resulting materials.
Fluorene (B118485) derivatives containing ethynyl linkages are recognized as promising blue-emitting materials due to their wide energy bandgap. researchgate.net Symmetrical derivatives of fluorene with various substituents attached via ethynyl linkages have been synthesized and their applicability in OLEDs investigated. researchgate.net These materials often exhibit high thermal stability and efficient charge transport properties, which are crucial for the operational lifetime and performance of OLED devices. For instance, symmetrical fluorene derivatives with different end units attached to the fluorene core via ethynyl groups have been shown to alter the photophysical properties of the molecules, leading to stable planar configurations. bldpharm.com
In many instances, polymers and oligomers incorporating the this compound unit are utilized as host materials for phosphorescent emitters or as part of an exciplex-forming system to achieve high-efficiency OLEDs. researchgate.net For example, spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials have been used to fabricate highly efficient yellow OLEDs, demonstrating the versatility of the fluorene scaffold in creating bipolar host materials. nih.gov
Table 1: Performance of an OLED Device Using a Fluorene-Based Emitter
| Parameter | Value | Reference |
| Emitter | 9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene | researchgate.net |
| Host | PO-T2T | researchgate.net |
| Emission Color | Blue-White | researchgate.net |
| Turn-on Voltage | 2.1 V | nih.gov |
| Maximum Luminance | 142,464 cd/m² | nih.gov |
| Luminance Efficiency | 80.0 cd/A | nih.gov |
| Power Efficiency | 113.0 lm/W | nih.gov |
| External Quantum Efficiency (EQE) | 27.1% | nih.gov |
Active Layer Components in Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, polymers derived from this compound are attractive candidates for use as electron donor materials in the active layer of bulk heterojunction (BHJ) solar cells. The fluorene unit provides good hole mobility and the ethynyl group allows for the creation of donor-acceptor (D-A) copolymers with tailored electronic properties. These copolymers can absorb a broad range of the solar spectrum and facilitate efficient charge separation at the donor-acceptor interface.
For example, copolymers containing 9-arylidene-9H-fluorene units, which can be synthesized from ethynyl precursors, have been investigated for high-efficiency polymer solar cells. bohrium.com The performance of these solar cells is highly dependent on the molecular weight and the substitution pattern of the polymer. bohrium.com Polyfluorene copolymers are known to possess deep highest occupied molecular orbital (HOMO) levels, which can lead to high open-circuit voltages (Voc) in OPV devices. bohrium.com
The morphology of the active layer blend is critical for device performance. The rigid nature of the fluorene backbone can promote ordered packing and enhance charge carrier mobility. The use of processing additives can further optimize the nanoscale morphology of the polymer:fullerene blend, leading to improved power conversion efficiencies (PCE). bohrium.com
Table 2: Photovoltaic Performance of Polymer Solar Cells Based on a 9-Arylidene-9H-fluorene-Containing Polymer
| Polymer | Additive | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| High MW-P1 | None | 0.88 | 11.21 | 0.63 | 6.26 | bohrium.com |
| High MW-P1 | DIO | 0.86 | 11.83 | 0.64 | 6.52 | bohrium.com |
| Low MW-P1 | None | 0.86 | 6.12 | 0.52 | 2.75 | bohrium.com |
| High MW-P2 | None | 0.78 | 5.89 | 0.55 | 2.51 | bohrium.com |
Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency, MW: Molecular Weight, DIO: 1,8-diiodooctane
Charge Transport Materials in Organic Field-Effect Transistors (OFETs)
The excellent charge-carrying capabilities of fluorene-based materials make them highly suitable for application as the active semiconductor layer in organic field-effect transistors (OFETs). Oligofluorene derivatives, in particular, have demonstrated high field-effect mobilities. researchgate.netbldpharm.com The planar and rigid structure of the fluorene unit facilitates strong π-π stacking interactions between molecules, which is essential for efficient charge transport.
While direct studies on this compound in OFETs are limited, its derivatives, especially oligomers and polymers, are of significant interest. The ethynyl group can be used to extend the conjugation length of the material or to introduce other functional groups that can influence the molecular packing and energy levels. High charge carrier mobility is a key requirement for high-performance OFETs, and fluorene-based materials have shown promising results in this regard. nih.gov
Oligofluorene derivatives have been reported to exhibit high environmental stability, which is a crucial factor for the practical application of OFETs. researchgate.netbldpharm.com Devices fabricated using these materials have shown no significant degradation in performance even after prolonged exposure to air and ambient light. researchgate.net
Table 3: Field-Effect Mobility of Oligofluorene Derivatives
| Compound | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| DH-FTTF | > 0.1 | > 1000 | researchgate.net |
| FTTF | - | > 10⁵ | researchgate.net |
| Terfluorene | ~ 0.01 | - | researchgate.net |
DH-FTTF: α,ω-dihexyl-fluorene-bithiophene, FTTF: fluorene-bithiophene-fluorene
Electrochromic Devices and Sensors
Polymers incorporating the 9,9-dimethyl-9H-fluorene unit have been explored for their electrochromic properties. Electrochromic materials exhibit a reversible change in color upon the application of an electrical potential. This property is utilized in applications such as smart windows, displays, and sensors. The fluorene unit provides good redox stability and high contrast ratios in the oxidized and neutral states.
While research specifically on polymers from this compound is emerging, related fluorene-based polymers have shown excellent electrochromic performance. researchgate.net For instance, polymers based on 9,9-dioctyl-9H-fluorene have been synthesized and their electrochromic properties, including switching times and coloration efficiency, have been characterized. researchgate.net These polymers can be switched between different colored states, for example, from yellow in the neutral state to dark blue in the oxidized state. researchgate.net
The incorporation of the ethynyl group offers a convenient route to synthesize a variety of electrochromic polymers with different colors and switching characteristics by copolymerizing with various comonomers.
Fluorescent Probes and Sensors Based on this compound Derivatives
The inherent fluorescence of the fluorene moiety makes its derivatives excellent candidates for the development of fluorescent probes and sensors. The ethynyl group at the C2 position serves as a versatile handle for attaching specific recognition units that can selectively bind to analytes of interest, such as metal ions, anions, or biomolecules. Upon binding, a change in the fluorescence properties of the fluorene core, such as intensity, wavelength, or lifetime, can be observed, allowing for the detection and quantification of the target analyte.
For example, a derivative, N-[1,1'-Biphenyl]-4-yl-9,9-dimethyl-9H-fluoren-2-amine, has been reported as a fluorescent probe. biosynth.com While not a direct ethynyl derivative, it demonstrates the utility of the 9,9-dimethyl-9H-fluorene scaffold in sensor applications. The development of donor-acceptor fluorene derivatives has also been explored for applications in two-photon fluorescence lysosomal imaging, highlighting the potential of these compounds in biological sensing. nih.gov The ethynyl group of this compound provides a straightforward method to link to biomolecules or other sensing moieties.
Advanced Functional Polymers and Nanomaterials
The polymerization of this compound, either through self-polymerization or copolymerization with other monomers, leads to the formation of advanced functional polymers with a range of interesting properties. The resulting poly(ethynyl-fluorene)s possess a highly conjugated backbone, which imparts them with semiconducting and photoresponsive properties.
These polymers can be designed to have specific functionalities by co-polymerizing this compound with monomers bearing desired side groups. This approach allows for the creation of materials with tailored solubility, processability, and electronic properties. Such functional polymers can find applications in areas beyond optoelectronics, including as membranes for gas separation, as materials for nonlinear optics, or as scaffolds for the creation of novel nanomaterials. The synthesis of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine has been shown to lead to materials with significant first hyperpolarizability, indicating their potential in nonlinear optical applications. semanticscholar.org
Furthermore, the rigid-rod nature of poly(ethynyl-fluorene)s can be exploited to create well-defined nanostructures, such as nanowires and nanoparticles, through self-assembly processes. These nanomaterials could have unique optical and electronic properties arising from quantum confinement effects and could be utilized in advanced sensing and imaging applications.
Conjugated Polymer Networks
The ethynyl group on the fluorene ring is a key functional group for synthesizing conjugated polymers. Through transition metal-catalyzed polymerization, the triple bond of the ethynyl moiety can be coupled to form a polyacetylene-type backbone. This process creates a highly conjugated system where the π-electrons are delocalized across the polymer chain, a fundamental requirement for semiconducting and luminescent properties. elsevierpure.com
Research on analogous compounds, such as 9-ethynyl-9-hydroxyfluorene (EHF), has demonstrated that they can be readily polymerized using various transition metal catalysts. elsevierpure.com Catalysts based on molybdenum (V) chloride (MoCl₅) and particularly palladium complexes like (norbornadiene)palladium(II) chloride ((NBD)PdCl₂) have shown high catalytic activity, leading to significant polymer yields. elsevierpure.com The resulting poly(ethynyl-fluorene) derivatives possess a conjugated backbone structure responsible for their characteristic electro-optical properties. elsevierpure.com These polymers are often soluble in common organic solvents and exhibit good stability. elsevierpure.com
The electrical properties of these polymers can be investigated using techniques like cyclic voltammetry, which reveals the energy levels (HOMO/LUMO) and the electrochemical bandgap of the material. For instance, polymers derived from ethynyl-fluorene show irreversible oxidation and reduction processes, indicating their redox activity which is crucial for applications in electronic devices. elsevierpure.com
| Catalyst System | Monomer | Polymer Yield (%) | Reference |
| (NBD)PdCl₂ | 9-Ethynyl-9-hydroxyfluorene | 85 | elsevierpure.com |
| MoCl₅ | 9-Ethynyl-9-hydroxyfluorene | High Activity | elsevierpure.com |
| WCl₆ | 9-Ethynyl-9-hydroxyfluorene | Low Activity | elsevierpure.com |
This table summarizes the effectiveness of different transition metal catalysts in the polymerization of an ethynyl-fluorene derivative, highlighting the high yield achieved with a palladium-based catalyst. elsevierpure.com
Fluorene-based Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The rigid structure and defined geometry of fluorene derivatives make them excellent candidates for constructing crystalline porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.orgnih.gov These materials are synthesized from molecular building blocks that self-assemble into extended, ordered networks with high porosity and surface area. capes.gov.brnih.gov
Covalent Organic Frameworks (COFs): Fluorene units can be incorporated into COF structures to create materials with high thermal stability and permanent porosity. nih.gov While direct synthesis from this compound via alkyne trimerization is a viable strategy, other synthetic routes often involve functionalizing the fluorene monomer with amine or aldehyde groups to form highly stable imine-linked COFs. nih.govresearchgate.net For example, a highly crystalline porous organic framework (PAF-130) with significant photoluminescence was synthesized from a fluorene-based linker and a pyrene-based building block. nih.gov
Porous Organic Frameworks (POFs), which are closely related to COFs, have been synthesized using fluorene-based building blocks. rsc.orgrsc.org In one study, fluorene units with different substituents at the 9-position were used to create a series of POFs via a click reaction. The nature of the substituent at the C9-bridge was found to directly influence the porosity of the final material. rsc.orgrsc.org
| Framework | C9-Substituent | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| POF-1 | Hydrogen | 705 | 0.58 | rsc.org |
| POF-2 | Propyl | 597 | 0.54 | rsc.org |
| POF-3 | Benzyl | 487 | 0.44 | rsc.org |
This table illustrates how modifying the substituent at the 9-position of the fluorene building block allows for the tuning of the surface area and pore volume of the resulting Porous Organic Frameworks (POFs). rsc.org
Metal-Organic Frameworks (MOFs): In MOF synthesis, the ethynyl group of this compound can be chemically modified, for instance, into a carboxylate group, to create a linker capable of coordinating with metal ions. nih.govnih.gov The resulting fluorene-based linkers can then be combined with metal clusters to build porous, three-dimensional frameworks. The inherent luminescence of the fluorene unit can be transferred to the MOF, creating materials suitable for sensing and optical applications. rsc.org For instance, MOFs constructed from the linker 4,4'-ethyne-1,2-diyldibenzoate, which features a similar acetylene (B1199291) unit, have been synthesized and characterized. researchgate.net The stable, porous, and functionalizable channels of MOFs make them highly versatile materials. nih.gov
Catalytic Applications of Materials Derived from this compound
The porous materials derived from this compound, particularly porous organic polymers and frameworks, are excellent candidates for use as catalyst supports in heterogeneous catalysis. capes.gov.br
Heterogeneous Catalysis Using Fluorene-containing Supports
Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. mdpi.com Porous organic polymers (POPs), including the fluorene-based POFs discussed previously, can serve as high-surface-area supports for catalytically active metal nanoparticles. rsc.orgcapes.gov.br The polymer framework can prevent the aggregation of nanoparticles, enhancing their stability and recyclability. mdpi.com
A key advantage of using fluorene-based POFs is the ability to tune the properties of the support at a molecular level. rsc.org Research has shown that by changing the substituents at the 9-position of the fluorene monomer, it is possible to control the location, size, and distribution of palladium (Pd) nanoparticles within the porous framework. rsc.orgrsc.org This control over the catalyst's morphology has a direct impact on its performance.
For example, when fluorene-based POFs were used as supports for Pd nanoparticles in the hydrogenation of styrene, significant differences in activity and stability were observed:
Internal vs. External Nanoparticles: A less bulky substituent at the C9 position (like hydrogen) resulted in ultrafine Pd nanoparticles confined within the interior pores of the framework (Pd/POF-1). A bulkier substituent (like benzyl) led to Pd nanoparticles forming on the external surface (Pd/POF-3). rsc.org
Activity and Stability: The externally located Pd nanoparticles on Pd/POF-3 showed higher initial catalytic activity. However, the internally confined nanoparticles in Pd/POF-1 exhibited superior stability and recyclability, with negligible changes even after being stored in air for over six months. rsc.org This demonstrates the powerful confinement effect of the porous fluorene-based support.
| Catalyst | Styrene Conversion (1 h) | Styrene Conversion (2 h) | Recyclability (5th Run Conversion) | Reference |
| Pd/POF-1 | 75% | 100% | >99% | rsc.org |
| Pd/POF-2 | 99% | 100% | 93% | rsc.org |
| Pd/POF-3 | >99% | 100% | 85% | rsc.org |
This table presents the catalytic performance of palladium nanoparticles supported on different fluorene-based porous organic frameworks (POFs) for the hydrogenation of styrene. The data highlights the trade-off between initial activity and long-term stability based on nanoparticle location, which is controlled by the fluorene C9-substituent. rsc.org
Future Research Directions and Perspectives for 2 Ethynyl 9,9 Dimethyl 9h Fluorene
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of 2-Ethynyl-9,9-dimethyl-9H-fluorene and its derivatives traditionally relies on established cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. wikipedia.org Future research is increasingly focused on enhancing the sustainability of these synthetic pathways.
Key areas for development include:
Greener Reaction Conditions: Research is moving towards the use of milder reaction conditions, such as lower temperatures and the use of aqueous media, to reduce energy consumption and environmental impact. wikipedia.org The development of solvent-free Sonogashira reactions, for instance, through high-speed ball milling, represents a significant step towards more sustainable chemical manufacturing. rsc.org
Catalyst Innovation: A major thrust is the development of more efficient and recyclable catalyst systems. This includes the use of heterogeneous single-atom catalysts (SACs) which offer high atom-level precision and the potential for easier separation and reuse, contributing to a circular economy model for chemical synthesis. acs.org Furthermore, copper-free Sonogashira coupling protocols are being explored to mitigate the environmental and cellular toxicity associated with copper catalysts. iris-biotech.de
Atom Economy: Future synthetic strategies will likely focus on maximizing atom economy by designing reactions that minimize waste. This involves exploring alternative coupling partners and reaction pathways that lead to the desired product with fewer byproducts.
Exploration of Advanced Polymer Architectures and Composites
The terminal ethynyl (B1212043) group of this compound is a highly versatile functional handle for polymerization, enabling the creation of a wide array of advanced polymer architectures. Polyfluorenes are known for their desirable properties such as high thermal stability, good solubility, and excellent photoluminescence. rsc.orgresearchgate.net
Future research in this area will likely explore:
Novel Polymer Architectures: Beyond simple linear polymers, the focus will be on creating more complex structures like diblock copolymers, hyperbranched polymers, and conjugated microporous polymers (CMPs). nih.govnih.govornl.gov For example, all-conjugated diblock copolymers incorporating fluorene (B118485) units show potential for self-assembly into nanoscale domains, which is crucial for applications in organic photovoltaics and light-emitting diodes. ornl.gov The synthesis of poly(9,9-dioctylfluorene)-block-poly(ethylene oxide) (PFO-b-PEO) diblock copolymers has already demonstrated that tuning the block lengths can enhance electron mobility. nih.govrsc.org
Cross-linked Networks and Composites: The ethynyl group is an excellent candidate for cross-linking reactions, such as thermal or photochemical cycloadditions, to form robust polymer networks with enhanced thermal and mechanical stability. acs.org Furthermore, incorporating this compound or its polymeric derivatives into composite materials is a promising avenue. For instance, fluorene polyester (B1180765) (FPE)-based composites with SiO2 nanoparticles have shown significantly improved dielectric constants and corona resistance lifetimes, highlighting their potential in high-strength insulating materials. nih.gov
Functional Polymers: The ethynyl group facilitates the post-polymerization modification of polyfluorenes, allowing for the attachment of various functional side chains. This can be used to fine-tune the polymer's solubility, electronic properties, and responsiveness to external stimuli.
Integration into Emerging Smart Material Technologies
The unique photophysical and electronic properties of the fluorene scaffold, combined with the synthetic versatility of the ethynyl group, make this compound a prime candidate for a variety of smart materials.
Promising future applications include:
Chemosensors: Fluorene-based conjugated polymers exhibit strong fluorescence, which can be quenched or altered upon interaction with specific analytes. This makes them excellent candidates for highly sensitive and selective chemical sensors. nih.govmdpi.com For example, fluorene-based conjugated microporous polymers have demonstrated high efficiency in detecting nitroaromatic compounds. nih.gov The synthesis of a conjugated polymer incorporating pillar mdpi.comarene and fluorene derivative monomers has been shown to act as a fluorescent sensor for the pesticide paraquat. mdpi.com
Nonlinear Optical (NLO) Materials: Fluorene derivatives are extensively studied for their second- and third-order NLO properties, which are crucial for applications in optical switching, data storage, and frequency conversion. nih.govnih.gov The ethynyl linkage provides an effective π-conjugated bridge for creating donor-π-acceptor (D-π-A) structures, which can significantly enhance the NLO response. nih.gov
Self-Healing Materials: The incorporation of reversible bonds is key to creating self-healing polymers. The ethynyl group can participate in reactions like the Diels-Alder cycloaddition, which can be thermally reversible, providing a mechanism for material repair. nih.gov While much of the work has focused on furan/maleimide chemistry, the principles can be extended to ethynyl-containing systems. nih.govresearchgate.net Research into self-healing materials based on conducting polymers is a rapidly growing field with applications in electronic skin and flexible devices. nih.gov
Deepening Mechanistic Understanding of Reactive Pathways
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new materials with tailored properties.
Future research should focus on:
Polymerization Mechanisms: While the polymerization of ethynyl-fluorene derivatives is established, a deeper mechanistic understanding of the initiation, propagation, and termination steps for different catalyst systems is needed. This knowledge will allow for better control over polymer molecular weight, polydispersity, and microstructure.
Click Chemistry Kinetics and Scope: The ethynyl group is a key component in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.denih.govinterchim.fr Future studies should investigate the kinetics and substrate scope of these reactions with this compound to expand its utility in bioconjugation, materials science, and surface functionalization. Understanding the factors that govern reaction efficiency and orthogonality is paramount. nih.gov
Reaction Intermediates: Investigating the structure and reactivity of key intermediates, such as the propargylic carbocations formed in Lewis acid-catalyzed reactions of fluorene propargylic alcohols, can provide valuable insights for developing new synthetic transformations. acs.org The Meyer-Schuster rearrangement is another important pathway for ethynylcarbinols that warrants further mechanistic investigation. researchgate.net
Degradation Pathways: Understanding the mechanisms of thermal and photo-oxidative degradation of fluorene-based materials is critical for improving their long-term stability in devices. researchgate.net The formation of fluorenone defects, for instance, is a known degradation pathway that can be detrimental to the performance of organic light-emitting diodes. researchgate.net
Synergistic Approaches Combining Experimental and Computational Studies
The combination of experimental synthesis and characterization with theoretical and computational modeling provides a powerful approach for accelerating the discovery and design of new materials based on this compound.
Future research will greatly benefit from:
Predictive Modeling of Properties: Quantum computational methods like Density Functional Theory (DFT) can be used to predict the structural, electronic, and optical properties of novel fluorene derivatives before they are synthesized. acs.orgresearchgate.netnih.gov This in silico screening can help prioritize synthetic targets with the most promising characteristics for applications such as OLEDs or NLO devices. researchgate.netnih.govanalis.com.my For instance, DFT calculations have been successfully used to study the NLO properties of phenanthrene-based molecules and ethynylated chalcones, providing a framework for designing fluorene-based analogues. nih.govanalis.com.my
Elucidating Structure-Property Relationships: Computational studies can provide a detailed understanding of how molecular structure influences material properties. For example, theoretical calculations can corroborate experimental findings on how the modulation of the π-conjugation pathway in fluorene-based chromophores affects their hyperpolarizability. nih.gov This synergy allows for the rational design of molecules with optimized performance.
Mechanistic Investigations: Computational modeling is an invaluable tool for studying reaction mechanisms and transition states that are difficult to observe experimentally. rsc.org This can be applied to understand the intricacies of Sonogashira coupling, polymerization reactions, and cycloadditions involving the ethynyl-fluorene moiety.
Machine Learning and AI: The use of deep learning and artificial intelligence, such as graph neural networks, is an emerging frontier for predicting material properties, like NLO coefficients, from large datasets. arxiv.org This data-driven approach has the potential to significantly accelerate the discovery of new high-performance materials.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Ethynyl-9,9-dimethyl-9H-fluorene, and how do reaction conditions influence yield?
The synthesis typically involves Sonogashira coupling between 2-bromo-9,9-dimethyl-9H-fluorene and terminal alkynes under palladium catalysis. Key parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio for efficient cross-coupling .
- Solvent/base : Anhydrous THF or toluene with triethylamine to stabilize intermediates and prevent dehalogenation .
- Temperature : Reactions proceed optimally at 80–90°C for 12–24 hours, monitored by TLC . Purification via column chromatography (silica gel, hexane/DCM) yields >85% purity. GC-MS or NMR validates structural integrity .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
Contradictions often arise from conformational flexibility or isotopic effects. Methodological solutions include:
- Variable-temperature NMR : Resolve dynamic rotational isomers by cooling to −40°C in CD₂Cl₂ .
- DFT calculations : Compare experimental shifts with computed values (B3LYP/6-31G*) to assign ambiguous peaks .
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of ethynyl protons to methyl groups on the fluorene core .
Advanced Research Questions
Q. What strategies improve the quantum efficiency of this compound in optoelectronic devices?
Substituent engineering and aggregation control are critical:
- Electron-withdrawing groups : Introduce fluorine or boronic esters at the 4-position to enhance charge transport and reduce non-radiative decay .
- Rigidification : Anchor the fluorene core with dibenzofuran (DBF) to restrict molecular motion, increasing PLQY from 40% to 59% in doped films .
- Host-guest systems : Blend with PMMA (1:10 wt%) to suppress concentration quenching while maintaining EQE >12% .
Q. How does crystallographic data inform the design of this compound-based semiconductors?
Single-crystal X-ray diffraction (SHELXL refinement) reveals:
- Packing motifs : Orthorhombic Cmcm symmetry with π-stacking distances of 3.5–3.7 Å, ideal for hole mobility .
- Torsional angles : Ethynyl groups deviate <5° from the fluorene plane, minimizing steric hindrance and maximizing conjugation .
- Thermal parameters : Anisotropic displacement parameters (Ueq < 0.05 Ų) confirm structural rigidity up to 300°C .
Q. What computational methods predict the thermally activated delayed fluorescence (TADF) behavior of this compound derivatives?
- TD-DFT calculations : Optimize S₁ and T₁ states using ωB97XD/6-311G(d,p) to ensure a ∆Eₛₜ < 0.3 eV, a prerequisite for TADF .
- Spin-orbit coupling (SOC) : Evaluate SOC matrix elements between S₁ and T₁ using ORCA 5.0; closo-carborane substituents enhance SOC by 2–3 orders of magnitude .
- Molecular dynamics (MD) : Simulate amorphous films in LAMMPS to correlate bulk morphology with device efficiency .
Methodological Best Practices
Q. How should researchers validate synthetic intermediates in multi-step fluorene functionalization?
- HPLC-DAD-MS : Use C18 columns (ACN/water gradient) to separate bromo- and iodo-intermediates, with MS/MS fragmentation for confirmation .
- In-situ IR : Monitor alkyne C≡C stretches (~2100 cm⁻¹) during Sonogashira coupling to track reaction progress .
- Elemental analysis : Ensure C/H/N ratios deviate <0.3% from theoretical values .
Q. What experimental designs mitigate batch-to-batch variability in this compound polymerization?
- Monomer purification : Recrystallize from ethanol/hexane (3:1) to achieve >99.5% purity .
- Living polymerization : Use Grignard metathesis (GRIM) with Ni(dppe)Cl₂ catalyst at −78°C for narrow PDI (<1.2) .
- In-line GPC : Couple reactors with multi-angle light scattering (MALS) for real-time Mn tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
